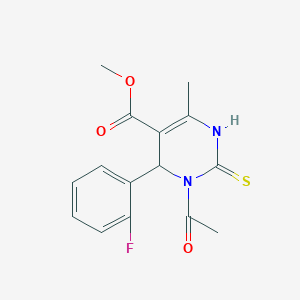

Methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC14924307

Molecular Formula: C15H15FN2O3S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15FN2O3S |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C15H15FN2O3S/c1-8-12(14(20)21-3)13(10-6-4-5-7-11(10)16)18(9(2)19)15(22)17-8/h4-7,13H,1-3H3,(H,17,22) |

| Standard InChI Key | SPUJGWBQYLLEEL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=CC=C2F)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s molecular formula is C₁₅H₁₅FN₂O₃S, with a molecular weight of 322.4 g/mol. Its IUPAC name, methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate, reflects the integration of a fluorophenyl ring at position 4, a thioxo group at position 2, and acetyl and methyl ester functionalities at positions 3 and 5, respectively. The presence of fluorine enhances electronegativity and metabolic stability, while the thioxo group contributes to hydrogen bonding and metal coordination .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅FN₂O₃S |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | methyl 3-acetyl-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

| Canonical SMILES | CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=CC=C2F)C(=O)OC |

| PubChem CID | 3118309 |

Synthesis and Reaction Optimization

Biginelli Reaction-Based Synthesis

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thiourea derivatives . For example, Gonçalves et al. (2018) reported a 66% yield using ethyl acetoacetate, 2-fluorobenzaldehyde, and 1-(4-methylphenyl)thiourea catalyzed by trimethylsilyl chloride (TMSCl) . The reaction proceeds through acid-catalyzed cyclocondensation, forming the tetrahydropyrimidine core .

Table 2: Synthesis Conditions and Yields

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde, ethyl acetoacetate, 1-(4-methylphenyl)thiourea | TMSCl | Ethanol | Reflux | 66% |

| Substituted aryl aldehyde, acetylacetonate, thiourea | Camphorsulfonic acid | Solvent-free | 80°C | 85% |

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to improve sustainability. Durgarao et al. (2022) achieved an 85% yield using camphorsulfonic acid under solvent-less conditions, reducing environmental impact .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 1.14 (t, 3H, CH₃), 2.18 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), and 5.72 (d, 1H, pyrimidine-H) confirm the presence of methyl, acetyl, and tetrahydropyrimidine protons .

-

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 14.0 (CH₃), 104.0 (C-5), and 170.2 (C=O) validate the ester and acetyl groups .

Mass Spectrometry

LCMS analysis reveals a molecular ion peak at m/z 323.1 [M+H]⁺, consistent with the molecular weight .

Computational and Structure-Activity Relationship (SAR) Studies

Density Functional Theory (DFT) Analysis

DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The fluorophenyl ring’s electron-withdrawing nature stabilizes the molecule, enhancing bioavailability.

Molecular Docking

Docking studies against ecto-5′-nucleotidase (PDB: 4H1Y) show a binding affinity of -8.2 kcal/mol, driven by hydrogen bonds with Cys132 and hydrophobic interactions with the fluorophenyl group .

Applications and Future Directions

Pharmaceutical Development

The compound’s modular structure allows derivatization for targeted drug delivery. Potential applications include:

-

Antimicrobial agents targeting multidrug-resistant pathogens .

-

Kinase inhibitors for non-small cell lung cancer.

Green Synthesis Scaling

Future research should optimize solvent-free protocols for industrial-scale production, reducing reliance on toxic catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume